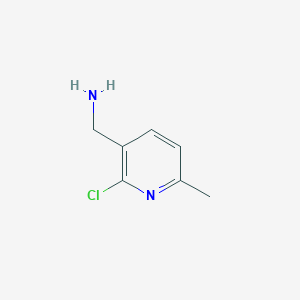

![molecular formula C20H28ClN5O3S B2904482 叔丁基4-((2-氯-4-吗啉代噻吩并[3,2-d]嘧啶-6-基)甲基)哌嗪-1-羧酸酯 CAS No. 885699-79-6](/img/structure/B2904482.png)

叔丁基4-((2-氯-4-吗啉代噻吩并[3,2-d]嘧啶-6-基)甲基)哌嗪-1-羧酸酯

货号 B2904482

CAS 编号:

885699-79-6

分子量: 453.99

InChI 键: FTUGDRKBXMMROC-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

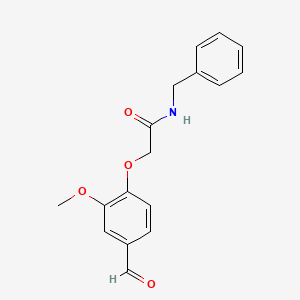

“Tert-butyl 4-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C20H28ClN5O3S . It has a molecular weight of 453.99 .

Physical And Chemical Properties Analysis

This compound has a predicted density of 1.337±0.06 g/cm3 and a predicted pKa of 5.01±0.10 .科学研究应用

合成与表征

- 叔丁基哌嗪-1-羧酸酯衍生物已通过多种方法(如 LCMS、NMR、IR 和 X 射线衍射)合成和表征。例如,合成并表征了一种相关化合物叔丁基 4-(5-(3-氟苯基)-1,2,4-恶二唑-3-基)哌嗪-1-羧酸酯,突出了将类似方法应用于叔丁基 4-((2-氯-4-吗啉代噻吩并[3,2-d]嘧啶-6-基)甲基)哌嗪-1-羧酸酯的潜力 (Sanjeevarayappa 等,2015)。

生物学评估

- 一些叔丁基哌嗪-1-羧酸酯衍生物已被评估其生物活性,如抗菌和驱虫活性。然而,结果可能有所不同;例如,上述化合物表现出中等的驱虫活性 (Sanjeevarayappa 等,2015)。

分子结构研究

- 已经对叔丁基哌嗪-1-羧酸酯衍生物进行了详细的分子结构研究。这些研究涉及晶体分析,可以提供对类似化合物结构性质的见解 (Anthal 等,2018)。

潜在药理学应用

- 叔丁基哌嗪-1-羧酸酯衍生物具有潜在的药理学应用。例如,一种类似的化合物,N-(4-叔丁基苯基)-4-(3-氯吡啶-2-基)哌嗪-1-羧酰胺,被研究为 TRPV1 拮抗剂,对慢性疼痛缓解有影响 (Nie 等,2020)。

合成方法

- 已经对叔丁基哌嗪-1-羧酸酯衍生物的合成进行了研究,展示了各种合成方法,这些方法可应用于叔丁基 4-((2-氯-4-吗啉代噻吩并[3,2-d]嘧啶-6-基)甲基)哌嗪-1-羧酸酯的合成 (Ya-hu,2010)。

抗肿瘤应用

- 一些叔丁基哌嗪-1-羧酸酯衍生物已被探索其潜在的抗肿瘤特性。例如,噻吩并[3,2-d]嘧啶的衍生物(一种相关化合物)对癌细胞系表现出细胞毒活性 (Zhu 等,2012)。

属性

IUPAC Name |

tert-butyl 4-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28ClN5O3S/c1-20(2,3)29-19(27)26-6-4-24(5-7-26)13-14-12-15-16(30-14)17(23-18(21)22-15)25-8-10-28-11-9-25/h12H,4-11,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTUGDRKBXMMROC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC3=C(S2)C(=NC(=N3)Cl)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate | |

Synthesis routes and methods I

Procedure details

A mixture of 2-chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde 10 (3.5 g), 1-BOC-piperazine (2.76 g) and trimethylorthoformate (4.05 mL) was stirred in 1,2-dichloroethane (300 mL) for 1 hr at room temperature. To this was added sodium triacetoxyborohydride (3.92 g) and the reaction mixture was stirred for 24 hours at room temperature. The mixture was then quenched with brine, extracted with dichloromethane, dried (MgSO4) and the solvent removed in vacuo. The residue was purified using flash chromatography to yield 4-(2-chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-piperazine-1-carboxylic acid tert-butyl ester (3.4 g). Treatment with HCl in dichloromethane/methanol yielded 4-(2-chloro-6-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4-yl)morpholine 30.

Quantity

3.5 g

Type

reactant

Reaction Step One

Synthesis routes and methods II

Procedure details

Prepared using the standard reductive amination conditions with 2-chloro-4-morpholin-4-yl-thieno[3,2-d]pyrimidine-6-carbaldehyde and tert-butyl-1-piperazinecarboxylate.

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Citations

For This Compound

2

Citations

PI3Kα has been identified as an oncogene in human tumors. By use of rational drug design, a targeted covalent inhibitor 3 (CNX-1351) was created that potently and specifically inhibits …

Number of citations: 85

pubs.acs.org

PARP inhibitors have achieved great success in cancers with BRCA mutations, but only a small portion of patients carry BRCA mutations, which results in their narrow indication …

Number of citations: 18

www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

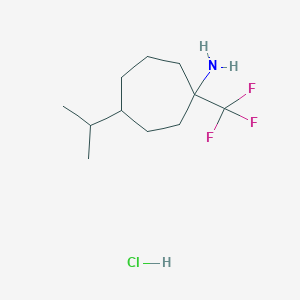

![N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide](/img/structure/B2904402.png)

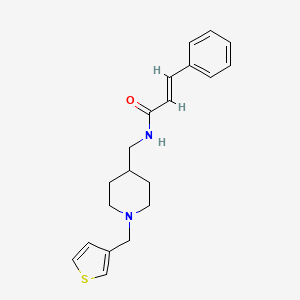

![2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2904403.png)

![(1R,2S,4S)-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/no-structure.png)

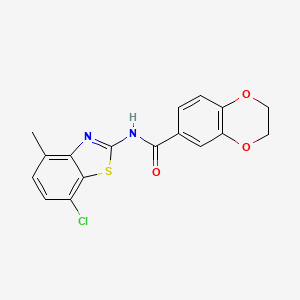

![N-[3-(furan-2-yl)-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2904407.png)

![1-[1-(3-Chloro-4-methoxyphenyl)sulfonylazetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2904410.png)

![Ethyl 2-bromopyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B2904414.png)

![4-(benzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]-2-thiophen-2-yl-1,3-oxazol-5-amine](/img/structure/B2904421.png)